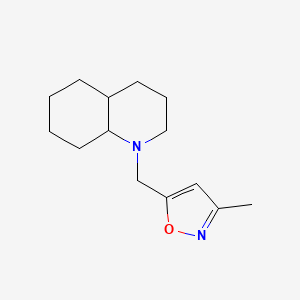
3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperazin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperazin-1-yl)propan-1-one, also known as DMPPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience.
Wirkmechanismus
3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperazin-1-yl)propan-1-one acts as a positive allosteric modulator of α7 nAChRs by binding to a specific site on the receptor and enhancing its activity. This leads to increased calcium influx into the cell and activation of downstream signaling pathways. 3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperazin-1-yl)propan-1-one has been shown to enhance the activity of α7 nAChRs in both in vitro and in vivo studies.
Biochemical and Physiological Effects:
3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperazin-1-yl)propan-1-one has been shown to enhance cognitive function in animal models, including improving spatial memory and attention. It has also been shown to have anti-inflammatory effects and to protect against neurodegeneration in animal models of Alzheimer's disease. However, further studies are needed to fully understand the biochemical and physiological effects of 3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperazin-1-yl)propan-1-one.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperazin-1-yl)propan-1-one in lab experiments is its specificity for α7 nAChRs, which allows for targeted studies of this receptor subtype. However, 3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperazin-1-yl)propan-1-one has a relatively short half-life and can be difficult to work with due to its low solubility in aqueous solutions. Additionally, more research is needed to fully understand the potential side effects of 3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperazin-1-yl)propan-1-one and to optimize its use in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperazin-1-yl)propan-1-one. One area of interest is the development of more potent and selective positive allosteric modulators of α7 nAChRs for use as potential therapeutics for neurological disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperazin-1-yl)propan-1-one and to explore its potential use in other areas of research, such as cancer biology and immunology.
Synthesemethoden
The synthesis of 3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperazin-1-yl)propan-1-one involves the reaction of 3,5-dimethylpyrazole with 4-methylpiperazine in the presence of propionyl chloride. This reaction leads to the formation of 3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperazin-1-yl)propan-1-one, which can be purified using column chromatography. The purity of 3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperazin-1-yl)propan-1-one can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperazin-1-yl)propan-1-one has been studied extensively for its potential use as a tool compound in neuroscience research. It has been found to act as a positive allosteric modulator of α7 nicotinic acetylcholine receptors (nAChRs), which are involved in various physiological processes, including learning and memory, attention, and synaptic plasticity. 3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperazin-1-yl)propan-1-one has been used to study the role of α7 nAChRs in these processes and to explore potential therapeutic targets for neurological disorders such as Alzheimer's disease and schizophrenia.
Eigenschaften
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-1-(4-methylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-11-10-12(2)17(14-11)5-4-13(18)16-8-6-15(3)7-9-16/h10H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTXLJGOYMLLRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)N2CCN(CC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Pyrazol-1-ylphenyl)methyl]morpholine](/img/structure/B7506684.png)
![3-[1-(4-Fluorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B7506694.png)


![3-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-methyl-1,2-oxazole](/img/structure/B7506730.png)
![3-[(3,5-Dimethylphenyl)methylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B7506732.png)
![2-(2,3-Dihydroindol-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7506740.png)
![5-[(3,5-Dimethylpiperidin-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B7506746.png)
![2-[(4-Methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7506755.png)
![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7506769.png)
![2-[(2-Methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7506774.png)
![[1-(Cyclobutanecarbonyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone](/img/structure/B7506780.png)
![2-[(E)-3-phenylprop-2-enyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7506786.png)
